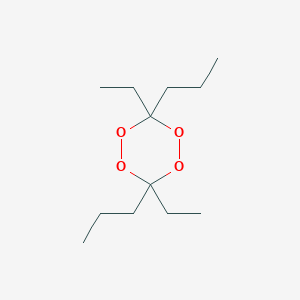
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is a chemical compound with the molecular formula C12H24O4 It belongs to the class of tetraoxanes, which are characterized by a four-membered ring containing four oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired tetraoxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
化学反应分析
Types of Reactions
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the tetraoxane ring, leading to the formation of simpler compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary widely and depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to result from the generation of reactive oxygen species that damage the parasite’s cellular components. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetraoxane with different substituents, known for its stability and reactivity.
3,3-Dimethyl-6,6-diphenyl-1,2,4,5-tetroxane: A compound with significant antimalarial activity.
3-Methyl-3,6,6-triphenyl-1,2,4,5-tetroxane: Known for its superior activity against chloroquine-resistant strains of Plasmodium falciparum.
Uniqueness
3,6-Diethyl-3,6-dipropyl-1,2,4,5-tetroxane is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other tetraoxanes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike
属性
CAS 编号 |
914917-04-7 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
3,6-diethyl-3,6-dipropyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C12H24O4/c1-5-9-11(7-3)13-15-12(8-4,10-6-2)16-14-11/h5-10H2,1-4H3 |
InChI 键 |
KXGWMXKABLWMIB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(OOC(OO1)(CC)CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
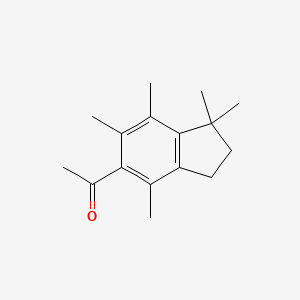
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
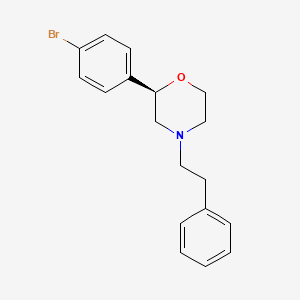
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
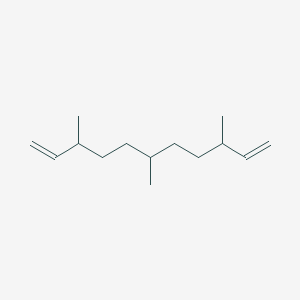
silane](/img/structure/B14180491.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
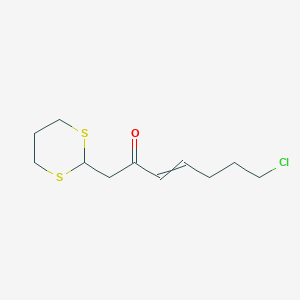
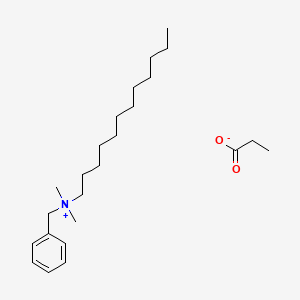
![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
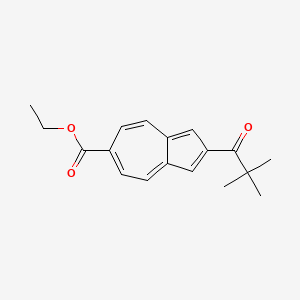
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
